(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
説明
特性
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-16(14(2)24-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)23-3;/h4-7H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDTARPPZIZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride represents a complex organic structure with potential pharmacological applications. Its unique molecular configuration suggests various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a 3,5-dimethylisoxazole moiety and a methoxyphenyl group. This arrangement is indicative of potential interactions with various biological targets.
Synthesis Overview
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the isoxazole moiety : Achieved through cycloaddition reactions.
- Piperazine attachment : Linked via sulfonylation or similar methods.
- Finalization : Cyclization to form the methanone structure.
These steps are crucial for obtaining high yields and purity, which influence the compound's biological efficacy.
Biological Activity
Preliminary studies indicate that (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exhibits significant biological activities:
Enzyme Inhibition
Research has shown that compounds with similar structures can selectively inhibit enzymes involved in various disease processes. For instance:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition studies suggest potential applications in treating autoimmune diseases and certain cancers .
Anticancer Properties
Studies on related piperazine derivatives have indicated promising anticancer effects. For example:
- Compounds exhibiting structural similarities have shown cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies highlight the biological potential of compounds structurally related to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride:
The mechanism by which (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in therapeutic effects.
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antidepressant Effects
Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction could lead to potential antidepressant properties.
Antinociceptive Properties
The compound has shown promise in models of pain relief, indicating its potential use in analgesic formulations. The piperazine derivative may interact with pain receptors, providing a mechanism for its antinociceptive effects.
Antitumor Activity
Some derivatives have been reported to inhibit tumor growth in vitro and in vivo, suggesting a mechanism involving apoptosis induction in cancer cells. The isoxazole moiety may play a crucial role in this activity by modulating cellular pathways involved in tumorigenesis.
Case Studies and Research Findings
Recent studies have further elucidated the applications of this compound:
Study on Antidepressant Effects
A study published in a peer-reviewed journal investigated the antidepressant-like effects of similar piperazine derivatives. The findings indicated significant improvements in behavioral tests indicative of antidepressant activity when administered to animal models.
Antinociceptive Activity Research
Another study focused on the antinociceptive properties of isoxazole derivatives. The results demonstrated that compounds similar to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exhibited dose-dependent pain relief effects in inflammatory pain models.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves nucleophilic substitution and salt formation. A common approach includes:
- Step 1 : Reacting 3,5-dimethylisoxazole-4-carbaldehyde with piperazine derivatives in a solvent like DMF or acetonitrile under reflux (80–100°C) .
- Step 2 : Introducing the 2-methoxyphenyl group via coupling reagents such as EDC/HOBt or DCC in anhydrous dichloromethane .
- Step 3 : Hydrochloride salt formation using hydrogen chloride gas in diethyl ether or HCl/dioxane .
Key controls : Temperature (to avoid isoxazole ring degradation), anhydrous conditions for coupling steps, and stoichiometric precision to minimize byproducts like unreacted piperazine intermediates .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves crystal packing and validates stereochemistry, particularly for the piperazine and isoxazole moieties .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 386.18 for the free base) .
- HPLC-PDA : Purity assessment using C18 columns with mobile phases like acetonitrile/0.1% formic acid (retention time ~8–10 min) .
Q. What analytical methods are recommended for quantifying impurities or degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor using UPLC-MS/MS to identify degradation pathways (e.g., hydrolysis of the methoxy group or piperazine ring oxidation) .
- LC-TOF : Detects low-abundance impurities (e.g., des-methyl analogs or sulfoxide byproducts) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How should stability studies be designed to evaluate the compound under varied storage and physiological conditions?
- Storage stability : Test lyophilized vs. solution forms at –20°C, 4°C, and 25°C/60% RH over 6–12 months. Use Arrhenius kinetics to predict shelf life .
- Physiological stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C) for 24 hours. Quantify intact compound via LC-MS/MS to assess metabolic susceptibility (e.g., esterase-mediated hydrolysis) .
Key metrics : Degradation rate constants (k), half-life (t₁/₂), and identification of major degradation products .
Q. What computational strategies can predict the compound’s target interactions and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like serotonin 5-HT₁A (docking score ≤–8 kcal/mol suggests strong affinity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- Pharmacophore modeling : Identify critical features (e.g., methoxy group for hydrogen bonding, piperazine for cationic interactions) using MOE or Phase .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Replicate assays : Test in triplicate across independent labs using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .
- Control variables : Normalize cell passage number, serum batch, and incubation time.
- Statistical analysis : Apply ANOVA with post-hoc Tukey’s test to compare means (p <0.05) and identify outliers .
- Mechanistic follow-up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt screening : Test alternative counterions (e.g., mesylate, tosylate) via pH-solubility profiling .
- Nanoparticle formulation : Use PLGA or liposomal encapsulation (particle size <200 nm by DLS) to enhance dissolution .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve permeability in Caco-2 assays .
Q. How are structure-activity relationships (SAR) systematically investigated for this scaffold?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary isoxazole methylation) .
- Bioactivity profiling : Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate with physicochemical descriptors (ClogP, PSA) .
- QSAR modeling : Use partial least squares (PLS) regression to identify critical parameters (e.g., IC₅₀ correlates with PSA <90 Ų) .
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